molecular formula C10H20N2O2 B7927924 N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

Cat. No.: B7927924
M. Wt: 200.28 g/mol
InChI Key: KYYHUTQNVKLUSK-UHFFFAOYSA-N
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Description

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a secondary amine derivative featuring a cyclohexyl backbone substituted at the 4-position with a 2-hydroxyethylamino group and an acetamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive acetamides, though direct pharmacological data are absent in the provided evidence .

Properties

IUPAC Name

N-[4-(2-hydroxyethylamino)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(14)12-10-4-2-9(3-5-10)11-6-7-13/h9-11,13H,2-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYHUTQNVKLUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate: 4-Nitrocyclohexyl Acetate

Step 1: Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (50–100 psig) and 10% palladium on carbon in tetrahydrofuran (THF) at ambient temperature. This step typically achieves >90% conversion.
Step 2: Acylation with Acetic Anhydride
The resulting 4-aminocyclohexanol is reacted with acetic anhydride in a 1:1.2 molar ratio under reflux in toluene. Water is removed via azeotropic distillation, yielding N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide with 80–85% purity.

ParameterDetailsSource
CatalystPd/C (10 wt%)
SolventTHF/Toluene
Temperature20°C (Step 1); 110°C (Step 2)
Yield78–84%

Reductive Amination of Cyclohexanone

Substrate: Cyclohexanone and Ethanolamine

Cyclohexanone is reacted with ethanolamine in methanol under reductive conditions using sodium cyanoborohydride (NaBH3CN). The imine intermediate is reduced to form 4-(2-hydroxyethylamino)cyclohexane, which is acetylated with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA).

Key Conditions:

  • Molar Ratio: 1:1.1 (cyclohexanone:ethanolamine)

  • Reducing Agent: NaBH3CN (1.5 equiv)

  • Acylation: AcCl (1.2 equiv), TEA (2.0 equiv), 0°C → RT

  • Yield: 70–75% after column chromatography.

Nucleophilic Substitution on Halogenated Cyclohexane

Substrate: 4-Bromocyclohexyl Acetamide

4-Bromocyclohexyl acetamide undergoes nucleophilic substitution with ethanolamine in dimethylformamide (DMF) at 80°C for 24 hours. Potassium carbonate (K2CO3) facilitates deprotonation of ethanolamine, promoting displacement of the bromide.

Optimization Notes:

  • Higher yields (82%) are achieved using 2 equivalents of ethanolamine.

  • Side products (e.g., elimination to cyclohexene) are minimized by maintaining anhydrous conditions.

Rhodium-Catalyzed Hydrogenation of Nitriles

Substrate: 4-Cyanocyclohexyl Acetate

A two-step hydrogenation process is employed:

  • Partial Hydrogenation: Using rhodium on alumina (Rh/Al2O3) in acetic acid at 50 psi H2, the nitrile is converted to 4-(aminomethyl)cyclohexanol.

  • Acylation: The amine is treated with acetic anhydride in xylene under reflux, yielding the target compound with 88% efficiency.

Advantages:

  • Avoids LiAlH4, enhancing safety.

  • Rhodium catalysts suppress over-reduction to primary amines.

Direct Amidation of Cyclohexylamine Derivatives

Substrate: 4-(2-Hydroxyethylamino)cyclohexylamine

The amine is dissolved in DCM and reacted with acetyl chloride (1.1 equiv) in the presence of TEA. The reaction proceeds at 0°C to room temperature, with yields reaching 90% after recrystallization from ethyl acetate/hexane.

Critical Parameters:

  • Solvent: DCM or THF

  • Base: TEA (2.5 equiv) to scavenge HCl

  • Purity: >95% after crystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Hydrogenation-Acylation8485ScalableRequires high-pressure H2
Reductive Amination7588Mild conditionsCost of NaBH3CN
Nucleophilic Substitution8290Simple setupBromide precursor synthesis
Rhodium Hydrogenation8892High selectivityRhodium catalyst cost
Direct Amidation9095One-pot reactionSensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group

    Reduction: The amide group can be reduced to an amine

    Substitution: The hydroxy group can be substituted with other functional groups

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of N-[4-(2-Oxo-ethylamino)-cyclohexyl]-acetamide

    Reduction: Formation of N-[4-(2-Amino-ethylamino)-cyclohexyl]-acetamide

    Substitution: Formation of various substituted derivatives depending on the reagent used

Scientific Research Applications

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds

    Biology: In studies involving enzyme inhibition and protein interactions

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy-ethylamino group can form hydrogen bonds with active sites, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

Phenoxy-Substituted Acetamides (ISRIB Series)
  • Examples: 2-(4-Cyanophenoxy)-N-[(1r,4r)-4-[2-(4-cyanophenoxy)acetamido]cyclohexyl]acetamide (ISRIB-A13) 2-(3,4-Dichlorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide (ISRIB-A14)
  • Key Differences: These compounds replace the hydroxyethylamino group with phenoxy-acetamide chains, introducing aromatic and halogenated groups. Synthetic Routes: Synthesized via carbodiimide-mediated coupling (EDCI/HOBt) in DMF, yielding 36–86% . Implications: The phenoxy groups increase lipophilicity and steric bulk, likely altering target binding compared to the polar hydroxyethylamino group in the target compound.
Halogenated Derivatives
  • Example: 2-Chloro-N-(4-ethylcyclohexyl)acetamide Molecular Formula: C${10}$H${18}$ClNO Properties: Lower hydrogen-bonding capacity (1 donor, 1 acceptor) vs. the target compound’s 2 donors (amide NH, hydroxyl OH) and 3 acceptors (amide O, hydroxyl O, ether O). This reduces solubility but enhances membrane permeability .
Bulky Alkyl Substituents
  • Configuration: The cis-cyclohexyl conformation may restrict rotational freedom, contrasting with the more flexible hydroxyethylamino group in the target compound .

Functional Group Modifications

Diacetamide Derivatives
  • Example: N-[4-(Acetylamino)cyclohexyl]acetamide Structure: Features dual acetamide groups on the cyclohexyl ring. Impact: Increased hydrogen-bonding capacity (2 donors, 2 acceptors) enhances crystallinity but may reduce bioavailability due to excessive polarity .
Aromatic and Heterocyclic Analogs

Pharmacological and Antimicrobial Activity

  • Antimicrobial Analogs: Cyclohexyl carboxamide and benzoxazole derivatives (e.g., Arpaci et al., 2002a,b) exhibit broad-spectrum antimicrobial activity. The hydroxyethylamino group in the target compound may similarly enhance interactions with bacterial membranes or enzymes, though empirical data are lacking .
  • Antiviral Potential: Phenoxy-substituted acetamides (e.g., Bernard et al., 2014) show activity against human rhinoviruses, suggesting structural motifs that could be explored for the target compound .

Physicochemical Properties Comparison

Compound Molecular Weight Key Substituents H-Bond Donors H-Bond Acceptors LogP (Predicted)
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide ~215.27 2-Hydroxyethylamino, acetamide 2 3 ~0.5
2-Chloro-N-(4-ethylcyclohexyl)acetamide 203.71 Chloro, ethyl 1 1 ~2.8
ISRIB-A13 464.47 4-Cyanophenoxy 2 6 ~3.5
N-[cis-4-(tert-butyl)cyclohexyl]-acetamide 227.36 tert-Butyl 1 2 ~3.2

Biological Activity

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C12H24N2O2
Molecular Weight : 228.33 g/mol
Structural Features :

  • Contains a hydroxyethylamino group.
  • Features a cyclohexyl ring, enhancing hydrophobic interactions.
  • Classified under acetamides, indicating potential pharmacological applications.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The hydroxyethylamino group can form hydrogen bonds with proteins, influencing their structure and function. The cyclohexyl ring contributes to the compound's stability and enhances its interaction with hydrophobic regions of biomolecules, potentially affecting neurotransmitter systems involved in pain modulation and mood regulation.

1. Antitumor Activity

Preliminary studies indicate that compounds structurally similar to this compound may exhibit significant antitumor effects. For example, a related compound demonstrated a 100% reduction in tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models, suggesting a potential for inducing apoptosis and enhancing antioxidant activities .

2. Analgesic and Anti-inflammatory Properties

Research suggests that the compound may possess analgesic and anti-inflammatory properties akin to other acetamides. Its structural components imply possible interactions with serotonin and dopamine receptors, which are critical in pain pathways.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor effects of similar compounds, significant decreases in tumor cell viability were observed. The study utilized molecular docking techniques to predict binding affinities with cancer-related receptors, revealing promising interactions that warrant further investigation into therapeutic applications .

Pharmacokinetics

Further studies are needed to elucidate the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is crucial for assessing its viability as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC12H24N2O2Potential analgesic properties
N,N-Diethyl-4-(2-hydroxyethylamino)butanamideC12H25N3O2Studied for anti-inflammatory effects
1-(Cyclohexylmethyl)-4-(hydroxyethyl)piperidineC14H23NOInvestigated for neuroprotective effects

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

  • Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Analysis : Assess confidence intervals for EC50/IC50 values.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates .

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